3-(1H-1,2,4-Triazol-1-yl)propanoic acid chemical properties
3-(1H-1,2,4-Triazol-1-yl)propanoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-(1H-1,2,4-Triazol-1-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
3-(1H-1,2,4-Triazol-1-yl)propanoic acid is a bifunctional organic molecule that incorporates two key chemical motifs of significant interest in medicinal chemistry: the 1,2,4-triazole ring and a propanoic acid side chain. The 1,2,4-triazole nucleus is a well-established pharmacophore found in a wide array of therapeutic agents, prized for its metabolic stability, hydrogen bonding capabilities, and dipole character, which facilitate strong interactions with biological targets.[1] Its derivatives exhibit a broad spectrum of activities, including antifungal, antiviral, antibacterial, and anticancer properties.[2]
Concurrently, the propanoic acid moiety is a classic structural feature of many non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen, where the carboxylic acid group is often crucial for activity. The combination of these two moieties in a single, relatively simple structure makes 3-(1H-1,2,4-Triazol-1-yl)propanoic acid a highly valuable building block for the synthesis of novel drug candidates and as a linker in more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and spectroscopic characterization to support its application in research and development.
Physicochemical and Spectroscopic Properties
The fundamental properties of 3-(1H-1,2,4-Triazol-1-yl)propanoic acid are summarized below. These data are essential for its handling, characterization, and use in subsequent chemical transformations.
| Property | Value | Source(s) |
| CAS Number | 76686-84-5 | [3] |
| Molecular Formula | C₅H₇N₃O₂ | [3] |
| Molecular Weight | 141.13 g/mol | [3] |
| IUPAC Name | 3-(1,2,4-triazol-1-yl)propanoic acid | [3] |
| SMILES | C1=NN(C=N1)CCC(=O)O | [3][4] |
| Calculated XLogP3 | -0.6 | [3] |
| Monoisotopic Mass | 141.053826475 Da | [3] |
Structural Representation
The structure consists of a 1,2,4-triazole ring N-substituted at the 1-position with a propanoic acid chain.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
This protocol is a representative procedure based on standard organic chemistry methodology.
Step 1: Synthesis of Ethyl 3-(1H-1,2,4-triazol-1-yl)propanoate
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Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 1H-1,2,4-triazole (1.0 eq). The flask is sealed with a septum and purged with an inert gas (e.g., Argon or Nitrogen).
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Causality: An inert atmosphere is crucial if using a strong, air-sensitive base like NaH to prevent quenching of the base and side reactions.
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Dissolution: Add anhydrous acetonitrile (or DMF) to dissolve the triazole.
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Deprotonation: Cool the solution to 0 °C in an ice bath. Add a suitable base (e.g., sodium hydride (1.1 eq) portion-wise, or DBU (1.1 eq) dropwise). Stir for 20-30 minutes at 0 °C.
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Causality: 1,2,4-triazole has a pKa of 10.26 and requires a sufficiently strong base for deprotonation to form the triazolide anion, which is the active nucleophile for the Michael addition. Cooling controls the initial exothermic reaction.
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Michael Addition: Add ethyl acrylate (1.05 eq) dropwise to the solution while maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
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Causality: Dropwise addition prevents a rapid, uncontrolled exothermic reaction. The reaction time is monitored to ensure complete consumption of the starting material.
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Workup & Purification: Monitor the reaction by TLC. Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester can be purified by flash column chromatography on silica gel.
Step 2: Saponification to 3-(1H-1,2,4-Triazol-1-yl)propanoic Acid
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Hydrolysis: Dissolve the purified ester from Step 1 in a mixture of THF and water (e.g., 3:1 v/v). Add lithium hydroxide (or sodium hydroxide) (1.5-2.0 eq) and stir the mixture at room temperature for 2-4 hours.
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Causality: The ester is hydrolyzed to the corresponding carboxylate salt under basic conditions. THF is used as a co-solvent to ensure the solubility of the organic ester in the aqueous medium.
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Acidification: Monitor the reaction by TLC until the starting ester is consumed. Concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and cool to 0 °C in an ice bath.
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Precipitation: Acidify the solution by slowly adding 1M HCl until the pH is ~2-3. A white precipitate should form.
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Causality: Protonation of the carboxylate salt at low pH renders the carboxylic acid, which is typically less soluble in water, causing it to precipitate.
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Isolation: Stir the cold suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold water and dry under vacuum to yield the final product.
Chemical Reactivity
The reactivity of 3-(1H-1,2,4-triazol-1-yl)propanoic acid is governed by its two primary functional groups: the aromatic triazole ring and the carboxylic acid.
Reactivity of the 1,2,4-Triazole Ring
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Basicity and Acidity: The 1,2,4-triazole ring is amphoteric. It is a weak base, with protonation occurring preferentially at the N4 position (pKa of the conjugate acid is ~2.45). [5]The N-H proton of the parent 1,2,4-triazole is weakly acidic (pKa ~10.26), but this position is substituted in the target molecule. [6]* Electrophilic Attack: Due to the high electron density on the nitrogen atoms, electrophilic substitution (e.g., alkylation, acylation) would occur at the N2 or N4 positions if the propanoic acid chain were not present. In this N1-substituted isomer, further electrophilic attack is less common but could potentially occur at N4.
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Nucleophilic Attack: The carbon atoms (C3 and C5) of the triazole ring are electron-deficient (π-deficient) due to the adjacent electronegative nitrogen atoms. [6]This makes them susceptible to attack by strong nucleophiles, though this reactivity is less common than reactions involving the nitrogen atoms.
Reactivity of the Propanoic Acid Group
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Acidity: The carboxylic acid group is the most reactive site for most common transformations. Its acidity (pKa) is expected to be slightly stronger than that of simple propanoic acid (pKa ~4.87) due to the electron-withdrawing inductive effect of the attached triazole ring.
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Derivatization: The carboxylic acid can be readily converted into a variety of derivatives, which is key to its utility as a building block:
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Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or using coupling agents will form the corresponding ester.
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Amide Coupling: This is one of the most important reactions for drug development. The carboxylic acid can be coupled with amines to form amides using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).
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Acid Chloride/Hydrazide Formation: While a standard transformation, one report notes that the synthesis of the acid chloride (using thionyl chloride) or the corresponding hydrazide from the methyl ester was unsuccessful under classical conditions, leading to complex mixtures. [7]This suggests that these reactive intermediates may be unstable and alternative, milder activation methods (e.g., using coupling agents) are required for subsequent transformations. This is a critical insight for experimental design.
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Caption: Key sites of chemical reactivity on the molecule.
Applications in Medicinal Chemistry and Drug Development
The structure of 3-(1H-1,2,4-Triazol-1-yl)propanoic acid is pre-validated by nature of its constituent parts being present in numerous approved drugs.
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Scaffold for Novel Anti-Inflammatories: Given that the propanoic acid moiety is a cornerstone of many NSAIDs, this molecule serves as an excellent starting point for creating novel anti-inflammatory agents. The triazole ring can be further functionalized at the C3 and C5 positions to explore structure-activity relationships (SAR) and modulate properties like potency, selectivity, and pharmacokinetics.
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Linker Molecule: The bifunctional nature of the molecule (a nucleophilic triazole ring for synthesis and a reactive carboxylic acid handle) makes it an ideal linker for creating more complex molecules, such as PROTACs (PROteolysis TArgeting Chimeras) or antibody-drug conjugates (ADCs). The propanoic acid allows for covalent attachment to proteins or other molecules, while the triazole provides a stable, polar, and synthetically versatile core.
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Fragment-Based Drug Discovery (FBDD): As a relatively small molecule, it can be used in FBDD campaigns. The triazole ring can serve as an anchor, binding to a target protein, while the propanoic acid tail provides a vector for growing the fragment into a more potent lead compound.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Standard laboratory safety precautions should be employed when handling this chemical. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
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